molecular formula C17H24N2O4S2 B2896335 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1795491-53-0

2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2896335
CAS RN: 1795491-53-0
M. Wt: 384.51
InChI Key: GKIKZZLAMICQCW-UHFFFAOYSA-N
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Description

2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, also known as E-64d, is a potent inhibitor of cysteine proteases. It was first discovered in 1982 and has since been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Drug Design

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, this compound could be used in the design of new drugs.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could be used as a substrate for the synthesis of biologically active piperidines.

Antiviral Activity

Piperidine derivatives have shown potential as antiviral agents . This compound could be investigated for its potential antiviral activity.

Anti-HIV Activity

A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to the compound , has been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . This suggests potential anti-HIV activity for this compound.

CCR5 Antagonists

Piperidin-4-ol derivatives have been synthesized and evaluated as potential treatments for HIV-1, with a primary interest in finding CCR5 antagonists with a novel skeleton . This compound could be investigated for similar applications.

Pharmacological Applications

Piperidines have been found in various pharmaceutical applications, including the discovery and biological evaluation of potential drugs . This compound could be used in similar pharmacological applications.

properties

IUPAC Name

2-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c1-3-24-15-7-5-4-6-14(15)17(21)19-10-8-13(9-11-19)25(22,23)12-16(20)18-2/h4-7,13H,3,8-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIKZZLAMICQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

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